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Compound of Interest

Compound Name: 1,4-Diacetoxybutane

Cat. No.: B3422659

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental spectroscopic data with
established theoretical values to confirm the chemical structure of 1,4-diacetoxybutane. By
presenting detailed experimental protocols and clearly structured data, this document serves
as a practical resource for the structural elucidation of this and similar diester compounds.

Introduction

1,4-Diacetoxybutane is a diester with the molecular formula CsH1404 and a molecular weight
of 174.19 g/mol . Accurate confirmation of its chemical structure is crucial for its application in
various research and development fields, including its use as a building block in organic
synthesis and its potential role in materials science. Spectroscopic techniques such as Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are
indispensable tools for unambiguous structure determination. This guide outlines the expected
spectroscopic characteristics of 1,4-diacetoxybutane and compares them with experimental
data.

Spectroscopic Analysis Workflow

The confirmation of a chemical structure through spectroscopy follows a logical progression.
Initially, techniques like IR spectroscopy and Mass Spectrometry provide information about the
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functional groups present and the molecular weight of the compound. Subsequently, *H and 13C
NMR spectroscopy are employed to elucidate the precise connectivity of the atoms within the
molecule.

Spectroscopic Analysis Data Interpretation
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Figure 1. Workflow for the spectroscopic confirmation of a chemical structure.

Comparison of Spectroscopic Data

The following sections provide a detailed comparison of the expected spectroscopic data for
1,4-diacetoxybutane with the experimental data obtained from the Spectral Database for
Organic Compounds (SDBS).

'H NMR Spectroscopy

1H NMR spectroscopy provides information about the chemical environment and connectivity of
hydrogen atoms in a molecule. Due to the symmetry of 1,4-diacetoxybutane, two distinct
proton signals are expected.

Table 1: Comparison of tH NMR Data (Solvent: CDCIs)
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Predicted Experimental
Protons ) ) ) . Lo )
Chemical Shift Chemical Shift  Multiplicity Integration
(Structure)
(ppm) (ppm)
a (-CHs) 20-2.2 2.05 Singlet 6H
b (-OCH2-) 4.0-4.2 4.09 Triplet 4H
¢ (-CHz-) 16-1.8 1.73 Quintet 4H

The experimental *H NMR spectrum aligns perfectly with the predicted values. The methyl

protons of the acetate groups (a) appear as a singlet at 2.05 ppm. The methylene protons

adjacent to the ester oxygen (b) appear as a triplet at 4.09 ppm, and the central methylene
protons (c) appear as a quintet at 1.73 ppm.

3C NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1,4-
diacetoxybutane, three distinct carbon signals are anticipated due to its symmetry.

Table 2: Comparison of 33C NMR Data (Solvent: CDCIs)

Predicted Chemical Shift Experimental Chemical
Carbon (Structure) )
(ppm) Shift (ppm)
Carbonyl (C=0) 170-172 171.0
Methylene (-OCHz-) 63 - 65 64.2
Methylene (-CH2-) 24 - 26 25.2
Methyl (-CHs) 20-22 21.0

The experimental 13C NMR data is in excellent agreement with the expected chemical shifts.
The carbonyl carbon of the ester appears at 171.0 ppm. The methylene carbon bonded to the
oxygen atom is observed at 64.2 ppm, while the central methylene carbon resonates at 25.2
ppm. The methyl carbon of the acetate group is found at 21.0 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For 1,4-
diacetoxybutane, the key absorptions are from the C=0 and C-O bonds of the ester groups.

Table 3: Comparison of IR Absorption Data

. Predicted Absorption Experimental Absorption
Functional Group
Range (cm™?) (cm™—?)
C=0 Stretch (Ester) 1735 -1750 1740
C-O Stretch (Ester) 1200 - 1300 1240
C-O Stretch (Alkyl) 1000 - 1100 1040
C-H Stretch (Alkyl) 2850 - 3000 2960

The experimental IR spectrum clearly shows the characteristic strong absorption band for the
ester carbonyl (C=0) stretch at 1740 cm~*. The C-O stretching vibrations are also observed in
the expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1,4-diacetoxybutane, the molecular ion peak and characteristic fragment
ions are analyzed.

Table 4: Comparison of Mass Spectrometry Data

lon Predicted m/z Experimental m/z
[M]* (Molecular lon) 174 174

[M - CHsCOJ* 131 131

[M - CH3COOH]* 114 114

[CHsCOJ* 43 43

The mass spectrum displays the molecular ion peak at an m/z of 174, confirming the molecular
weight of 1,4-diacetoxybutane. The observed fragmentation pattern, including the loss of an
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acetyl group (m/z 131) and acetic acid (m/z 114), is consistent with the assigned structure. The

base peak at m/z 43 corresponds to the stable acetyl cation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 1,4-diacetoxybutane was dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz NMR spectrometer.

'H NMR Acquisition: A standard proton pulse program was used. Data was acquired with a
spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. 16 scans were accumulated.

13C NMR Acquisition: A proton-decoupled *3C pulse program was used. Data was acquired
with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay
of 2 seconds. 1024 scans were accumulated.

Data Processing: The raw data (FID) was Fourier transformed, and the resulting spectra
were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at
0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat 1,4-diacetoxybutane was prepared between two
potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Acquisition: The spectrum was acquired in the range of 4000-400 cm~1! with a resolution of 4
cm~1. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum
of the clean KBr plates was recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe.

 Instrumentation: An electron ionization (EI) mass spectrometer was used.
« lonization: The sample was ionized using a 70 eV electron beam.

e Mass Analysis: The ions were separated by a quadrupole mass analyzer over a mass range
of m/z 40-200.

Conclusion

The comprehensive analysis of the *H NMR, 13C NMR, IR, and Mass Spectrometry data
demonstrates a strong correlation between the predicted and experimental values for 1,4-
diacetoxybutane. The collective spectroscopic evidence unequivocally confirms the chemical
structure of the compound. This guide serves as a template for the rigorous structural
confirmation of organic molecules, which is a fundamental requirement in chemical research
and drug development.

 To cite this document: BenchChem. [Confirming the Chemical Structure of 1,4-
Diacetoxybutane: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3422659#confirming-the-chemical-
structure-of-1-4-diacetoxybutane-with-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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